
Sorbitan, tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan, tetradecanoate is synthesized through the esterification of sorbitan with myristic acid. The reaction typically involves heating sorbitan and myristic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in a reactor, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan, tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water, yielding sorbitan and myristic acid. Transesterification involves the exchange of the ester group with another alcohol or acid .
Common Reagents and Conditions:
Hydrolysis: Typically carried out under acidic or basic conditions with water as the reagent.
Transesterification: Requires an alcohol (e.g., methanol) and a catalyst (e.g., sodium methoxide) under mild heating.
Major Products:
Hydrolysis: Sorbitan and myristic acid.
Transesterification: Sorbitan esters with different fatty acids or alcohols.
Wissenschaftliche Forschungsanwendungen
Sorbitan, tetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Industry: Widely used in cosmetics, food, and personal care products as an emulsifying agent.
Wirkmechanismus
The mechanism of action of sorbitan, tetradecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of this compound determines its effectiveness in stabilizing oil-in-water or water-in-oil emulsions .
Vergleich Mit ähnlichen Verbindungen
Sorbitan monostearate: Derived from the esterification of sorbitan with stearic acid.
Sorbitan monolaurate: Derived from the esterification of sorbitan with lauric acid.
Sorbitan monooleate: Derived from the esterification of sorbitan with oleic acid.
Comparison: Sorbitan, tetradecanoate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct emulsifying properties compared to other sorbitan esters. For example, sorbitan monostearate has a longer fatty acid chain, making it more suitable for stabilizing water-in-oil emulsions, while sorbitan monolaurate has a shorter chain, making it more effective in oil-in-water emulsions .
Eigenschaften
CAS-Nummer |
63059-79-0 |
|---|---|
Molekularformel |
C20H38O6 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1 |
InChI-Schlüssel |
KHCJXZZSXZAYPX-RDNNMJBUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


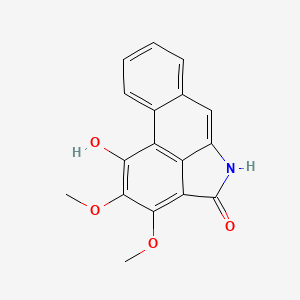

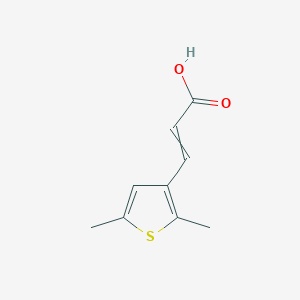
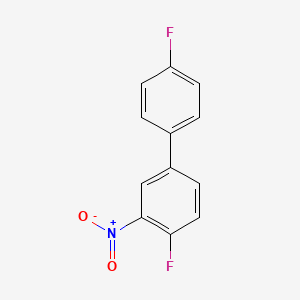
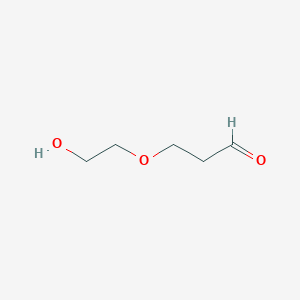
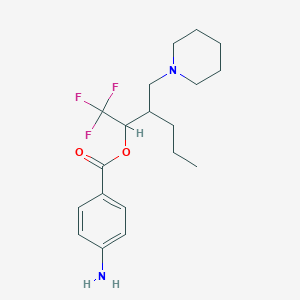
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
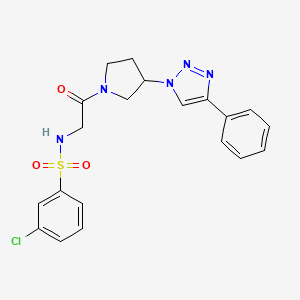
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)

![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)
